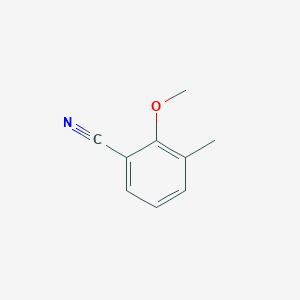

2-Methoxy-3-methylbenzonitrile

Description

Significance in Modern Organic Synthesis

The structure of 2-Methoxy-3-methylbenzonitrile makes it a valuable building block in organic synthesis. The nitrile group can be transformed into various other functional groups, such as amines, carboxylic acids, and aldehydes, opening pathways to a wide array of chemical derivatives. The methoxy (B1213986) and methyl groups on the aromatic ring influence the compound's reactivity and provide sites for further functionalization.

The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (nitrile) groups on the benzene (B151609) ring creates a unique electronic environment that can be exploited in various chemical reactions. cymitquimica.com This substitution pattern can direct further reactions on the aromatic ring, allowing for the controlled synthesis of polysubstituted aromatic compounds.

Strategic Importance as a Key Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. chemimpex.com Its derivatives are being explored for their potential biological activities. The strategic placement of its functional groups allows for the construction of intricate molecular frameworks necessary for targeted biological interactions.

For instance, substituted benzonitriles are precursors in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. The transformation of the nitrile group into an amidine or a tetrazole, for example, can lead to compounds with diverse pharmacological profiles.

Overview of Academic Research Trajectories and Scope of the Outline

Academic research on this compound and related compounds has focused on several key areas. These include the development of efficient synthetic routes to the compound itself and its derivatives, the exploration of its reactivity in various organic transformations, and the investigation of the properties of the resulting products.

Several synthetic methods for producing substituted benzonitriles have been reported. One common approach involves the cyanation of a corresponding aryl halide. For example, the reaction of 1-bromo-3-methoxy-5-methylbenzene (B1337752) with zinc cyanide in the presence of a palladium catalyst can yield 3-methoxy-5-methylbenzonitrile. Another route involves the dehydration of an amide. For instance, 4-methyl-3-methoxybenzamide can be dehydrated to form 4-methyl-3-methoxybenzonitrile. google.com A further method starts from a benzoic acid, such as 3-methoxy-4-methylbenzoic acid, which is treated with chlorosulfonyl isocyanate and then N,N-dimethylformamide to produce 3-methoxy-4-methylbenzonitrile. prepchem.com

The reactivity of the functional groups in these compounds is also a major area of study. The nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions. The aromatic ring can participate in electrophilic substitution reactions, with the existing substituents directing the position of the incoming group.

This article will now delve into the detailed research findings concerning the synthesis and applications of this compound, providing a comprehensive overview of its role in advancing chemical science.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of compounds related to this compound.

| Property | Value | Compound |

| Molecular Formula | C9H9NO | 2-Methoxy-6-methylbenzonitrile cymitquimica.com |

| Molecular Weight | 147.17 g/mol | 2-Methoxy-6-methylbenzonitrile |

| Appearance | Colorless to pale yellow solid | 2-Methoxy-6-methylbenzonitrile cymitquimica.com |

| Solubility | Soluble in organic solvents like ethanol, methanol, and DMF; poorly soluble in water. | 2-Methoxy-6-methylbenzonitrile |

| Molecular Formula | C9H9NO | 4-Methoxy-3-methylbenzonitrile chemimpex.com |

| Molecular Weight | 147.2 g/mol | 4-Methoxy-3-methylbenzonitrile chemimpex.com |

| Appearance | White to off-white solid powder | 4-Methoxy-3-methylbenzonitrile chemimpex.com |

| Boiling Point | 102-106 °C at 5 mmHg | 4-Methoxy-3-methylbenzonitrile chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-4-3-5-8(6-10)9(7)11-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPZISSCLNWWSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 3 Methylbenzonitrile and Its Analogs

Classical and Contemporary Approaches to Benzonitrile (B105546) Core Synthesis

The construction of the benzonitrile core, a key structural motif in many organic compounds, can be achieved through several established and modern synthetic pathways. These methods often involve the transformation of functional groups on a pre-existing benzene (B151609) ring.

Application of the Sandmeyer Reaction in Substituted Benzonitrile Synthesis

The Sandmeyer reaction is a cornerstone in aromatic chemistry for the conversion of aryl amines into a wide array of functional groups, including nitriles. ntu.edu.sg This reaction proceeds via the formation of an aryl diazonium salt from a primary arylamine, which is then treated with a copper(I) cyanide salt to yield the corresponding benzonitrile. ntu.edu.sgbyjus.com This method is particularly valuable for introducing a cyano group in positions that are not easily accessible through direct electrophilic aromatic substitution. byjus.com The versatility of the Sandmeyer reaction allows for the synthesis of various substituted benzonitriles, which are important intermediates in the production of pharmaceuticals and other fine chemicals. vedantu.comnih.gov

Multi-Step Synthesis from Precursor Aromatic Compounds

The synthesis of 2-Methoxy-3-methylbenzonitrile and its analogs often begins with readily available substituted benzenes, which undergo a sequence of reactions to introduce the desired functional groups. pressbooks.pubyoutube.comlibretexts.org A common strategy involves starting with a compound like 3-hydroxy-2-methylbenzonitrile (B1322566). prepchem.com The hydroxyl group can then be methylated using a reagent such as methyl iodide in the presence of a base like potassium carbonate to afford this compound. prepchem.com

Another multi-step approach starts from 3-methoxy-4-methylbenzoic acid. google.comprepchem.com This acid is first converted to its corresponding amide, 3-methoxy-4-methylbenzamide, which is then dehydrated to yield 3-methoxy-4-methylbenzonitrile. google.com This nitrile can then undergo further functionalization. For instance, bromination of the methyl group using N-bromosuccinimide (NBS) can lead to the formation of 3-methoxy-4-(bromomethyl)benzonitrile, a versatile intermediate for further derivatization. google.com

Similarly, a synthetic route starting from 3-bromo-2-methylphenylacetonitrile has been described. nih.gov This compound can undergo a palladium-catalyzed reaction with a boron reagent to form an intermediate that is then used in subsequent coupling reactions. nih.gov These multi-step sequences highlight the importance of strategic planning in organic synthesis, where the order of reactions is crucial for achieving the desired substitution pattern on the aromatic ring. organicchemistrytutor.com

Comparative Analysis of Preparation Methods and Yield Optimization

Various methods for the synthesis of benzonitriles have been developed, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

One common method is the dehydration of benzamides. For example, the synthesis of benzonitrile from benzamide (B126) using ammonium (B1175870) sulfamate (B1201201) has been reported with a yield of 66%. youtube.com Another approach involves the reaction of benzaldehyde (B42025) with hydroxylamine (B1172632) hydrochloride, which can produce benzonitrile in high yields, though it may require the use of metal salt catalysts and can generate acidic byproducts. rsc.org

Palladium-catalyzed cyanation of aryl bromides offers a modern and efficient route to benzonitriles. figshare.comfigshare.com This method has been successfully applied on a large scale, achieving high yields and excellent quality control. figshare.comfigshare.com Optimization of reaction conditions, such as solvent choice and catalyst loading, is crucial for maximizing the yield and minimizing impurities. figshare.comfigshare.com

The synthesis of 2-methyl-3-methoxybenzonitrile from 3-hydroxy-2-methylbenzonitrile via methylation is another example where reaction conditions can be optimized. prepchem.com The use of a suitable base and solvent system is key to achieving a high conversion rate.

| Starting Material | Reagents | Product | Yield |

| 3-hydroxy-2-methylbenzonitrile | Methyl iodide, Potassium carbonate | 2-methyl-3-methoxybenzonitrile | Not specified prepchem.com |

| Benzamide | Ammonium sulfamate | Benzonitrile | 66% youtube.com |

| Benzaldehyde | Hydroxylamine hydrochloride, MeSO₂Cl, CSMIL | Benzonitrile | 93% rsc.org |

| Aryl bromide | Potassium ferrocyanide, Pd catalyst | Benzonitrile derivative | High yields figshare.comfigshare.com |

| 3-methoxy-4-methylbenzoic acid | Chlorosulphonyl isocyanate, N,N-dimethylformamide | 3-methoxy-4-methylbenzonitrile | 60% prepchem.com |

| 3-methoxy-4-methylbenzamide | Thionyl chloride | 3-methoxy-4-methylbenzonitrile | 89% google.com |

Derivatization and Functionalization Strategies of this compound

Once the core structure of this compound is established, it can be further modified to create a diverse range of analogs. These derivatization strategies often focus on introducing new functional groups or heterocyclic systems to explore their potential applications.

Introduction of Heterocyclic Moieties onto the Benzonitrile Framework

The incorporation of heterocyclic rings onto a benzonitrile scaffold is a common strategy in medicinal chemistry to generate novel compounds with potential biological activity. uobaghdad.edu.iq For example, a series of dual A2A/A2B adenosine (B11128) receptor antagonists based on a triazole-pyrimidine-methylbenzonitrile core has been synthesized. nih.gov This was achieved by coupling a methylbenzonitrile derivative with a pyrimidine (B1678525) ring, followed by the formation of a triazole ring. nih.gov

Another approach involves the synthesis of heterocyclic derivatives of totarol, where a dimethoxybenzonitrile fragment is used as a starting material. nih.gov The A-ring of an advanced intermediate is modified by installing a formate (B1220265) group, which then serves as a handle for the construction of fused heterocycles like pyrazoles. nih.gov The synthesis of fullerene derivatives has also been reported, where benzonitrile itself reacts with anionic C60 to form a novel heterocyclic adduct. acs.org These examples demonstrate the versatility of the benzonitrile unit as a platform for building complex heterocyclic systems. acs.org

Regioselective Functional Group Transformations and Coupling Reactions

The regioselective functionalization of the benzonitrile ring allows for precise control over the substitution pattern, which is crucial for structure-activity relationship studies. researchgate.net Directed C-H bond activation is a powerful tool for introducing functional groups at specific positions on the aromatic ring. rsc.org For example, the cyano group itself can direct the ortho-functionalization of benzonitriles through transition metal catalysis. rsc.org

In cases where direct functionalization is challenging, a surrogate for the benzonitrile group can be employed. rsc.org For instance, a pivalophenone N-H imine can direct C-H alkylation and arylation reactions, and can then be converted into a nitrile group. rsc.org This two-step process provides a convenient method for synthesizing ortho-functionalized benzonitriles. rsc.org

Palladium-catalyzed cross-coupling reactions are also widely used for the regioselective functionalization of benzonitrile derivatives. rsc.org For example, the meta-olefination of benzoic acid derivatives can be achieved using a nitrile-containing directing group. rsc.org Additionally, the direct ring metalation of bromo-substituted benzo[c] prepchem.comyoutube.comnaphthyridine, followed by quenching with various electrophiles, allows for the regioselective introduction of substituents. beilstein-journals.org These advanced synthetic methods provide access to a wide range of functionalized benzonitrile derivatives with well-defined substitution patterns. acs.org

Synthesis of Hydrazone and Amidine Derivatives from Benzonitrile Precursors

The transformation of benzonitrile precursors into hydrazone and amidine derivatives represents a versatile strategy for creating complex molecules. Hydrazones, characterized by the R1R2C=NNH2 functional group, are typically synthesized through the condensation reaction of hydrazines with ketones or aldehydes. researchgate.net This reaction is a fundamental method for derivatizing carbonyl compounds. organic-chemistry.org

The chemical properties of hydrazones are significantly influenced by the C=N double bond and the terminal nitrogen atom. The carbon atom of the hydrazone group can act as both an electrophile and a nucleophile, while both nitrogen atoms are nucleophilic, with the amino-type nitrogen being more reactive. mdpi.com This reactivity allows for a wide range of subsequent transformations.

One approach to synthesizing hydrazone derivatives involves the reaction of azines with nitriles. For instance, the reaction of equimolar amounts of saturated nitriles and azines can yield hydrazone derivatives. In the case of unsymmetrical azines, the reaction can be regioselective. These hydrazone derivatives can then be further transformed into other heterocyclic compounds, such as pyrazoles and pyrimidones, through acid-catalyzed cyclization and hydrolysis.

The synthesis of amidine derivatives from benzonitriles is another important transformation. While direct synthesis from this compound is not extensively detailed in the provided results, the general chemistry of nitriles allows for their conversion to amidines. This typically involves the Pinner reaction, where the nitrile is treated with an alcohol in the presence of an acid catalyst to form an imidate, which is then reacted with an amine to yield the amidine.

Table 1: Synthesis of Hydrazone Derivatives

| Starting Material | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Ketones/Aldehydes | Hydrazine | Hydrazone | Condensation | researchgate.net |

| Azines | Saturated Nitriles | Hydrazone Derivatives | Addition |

Catalytic Methods in the Synthesis of this compound Derivatives

Catalytic methods are indispensable in modern organic synthesis, offering efficient and selective routes to complex molecules. For the derivatization of this compound, transition metal-catalyzed cross-coupling reactions, photocatalytic strategies, and multicomponent reactions are particularly relevant.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, have revolutionized the synthesis of a wide range of organic compounds. eie.gr

In the context of this compound, these methods can be used to introduce various substituents onto the aromatic ring. For example, palladium-catalyzed cross-coupling reactions are widely used for the arylation of various substrates. mit.edu The nitrile group itself can also participate in or direct these coupling reactions. While specific examples for this compound are not detailed, the general principles of cross-coupling suggest its utility in modifying this scaffold. For instance, the C-H bonds ortho to the methoxy (B1213986) group or the methyl group could be targets for functionalization through directed C-H activation strategies.

Thioesters, which can be derived from carboxylic acids, have also been employed in transition-metal-catalyzed cross-coupling reactions as versatile building blocks. sioc-journal.cn These reactions can proceed via C-S bond activation, offering an alternative to more traditional coupling partners. sioc-journal.cn

Photocatalytic Strategies for Benzonitrile Derivatization

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. These reactions utilize a photocatalyst that, upon absorption of light, can initiate chemical transformations through energy or electron transfer processes.

For benzonitrile derivatives, photocatalysis can enable a variety of transformations. For example, photocatalytic (3+2) cycloaddition reactions of aziridines have been developed, driven by visible light and an organic photocatalyst. rsc.org This method allows for the rapid and atom-economical synthesis of diverse heterocyclic structures. rsc.org While a direct application to this compound is not specified, the principles of photocatalysis suggest that the aromatic ring or the nitrile group could be involved in various light-mediated reactions, such as C-H functionalization or cycloadditions.

Application of Multicomponent Reactions (MCRs) in Generating Complex Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates most of the atoms of the starting materials. beilstein-journals.orgtcichemicals.com MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. beilstein-journals.org

Several named MCRs, such as the Ugi, Passerini, Biginelli, and Hantzsch reactions, are widely used in medicinal chemistry and drug discovery to create libraries of structurally diverse compounds. scielo.brorganic-chemistry.org The Ugi reaction, for instance, is a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. scielo.br

While specific MCRs involving this compound as a starting component are not explicitly described, the nitrile functionality is a common participant in various MCRs. For example, in the Ugi reaction, the isocyanide component is often generated in situ from a primary amine. The benzonitrile moiety could potentially be incorporated into a reactant for an MCR, or the nitrile group itself could participate in certain MCR pathways, leading to the formation of highly functionalized and complex molecular scaffolds.

Table 2: Catalytic Methods for Benzonitrile Derivatization

| Catalytic Method | Description | Key Features | Potential Application for this compound | Reference |

|---|---|---|---|---|

| Transition Metal-Catalyzed Cross-Coupling | Formation of C-C and C-heteroatom bonds using catalysts like palladium. | High efficiency and selectivity. | Introduction of substituents on the aromatic ring. | eie.grmdpi.com |

| Photocatalytic Strategies | Use of light and a photocatalyst to drive chemical reactions. | Mild reaction conditions, sustainable. | C-H functionalization, cycloadditions. | rsc.org |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step. | High atom economy, rapid generation of complexity. | Incorporation into complex molecular scaffolds. | beilstein-journals.orgtcichemicals.com |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 3 Methylbenzonitrile

Fundamental Reaction Pathways and Transformation Mechanisms

The reactivity of 2-methoxy-3-methylbenzonitrile is dictated by its three functional moieties: the nitrile, the methoxy (B1213986) group, and the methyl group, all attached to an aromatic ring. These groups can undergo a variety of transformations, including substitution, oxidation, reduction, and cycloaddition.

Nucleophilic Aromatic Substitution Studies on Benzonitrile (B105546) Systems

Nucleophilic aromatic substitution (SNA_r) is a critical reaction pathway for aryl halides and other substituted aromatic rings, particularly when electron-withdrawing groups are present to activate the ring. The nitrile group (-CN) is a potent electron-withdrawing group, making the aromatic ring electron-poor and thus more susceptible to attack by nucleophiles. The reaction typically proceeds via an addition-elimination mechanism. masterorganicchemistry.com In this two-step process, the nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this rate-determining step. uomustansiriyah.edu.iq In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq

For S_NAr to occur, a suitable leaving group, typically a halide, must be present on the ring. The reactivity is significantly enhanced when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer complex. masterorganicchemistry.comlibretexts.org In the context of a substituted 3-methylbenzonitrile (B1361078) system, the reactivity of various halogens as leaving groups in a nucleophilic substitution has been investigated. A study on the microwave-induced [¹⁸F]fluorination of meta-halo-3-methylbenzonitrile derivatives provided quantitative data on the efficiency of different halogens as leaving groups. nih.gov

The observed order of reactivity for the nucleophilic substitution was F >> Br > Cl >>> I, which is characteristic of many S_NAr reactions. nih.gov The high reactivity of the fluoro-substituent is because the highly electronegative fluorine atom strongly polarizes the carbon atom it is attached to, making it highly electrophilic and facilitating the initial attack by the nucleophile, which is the rate-determining step. masterorganicchemistry.com

| Precursor (Leaving Group) | Radiochemical Yield (%) | Reaction Time |

|---|---|---|

| 3-Fluoro-5-methylbenzonitrile | 64% | < 3 min |

| 3-Bromo-5-methylbenzonitrile | 13% | < 3 min |

| 3-Chloro-5-methylbenzonitrile | 9% | < 3 min |

| 3-Iodo-5-methylbenzonitrile | < 1% | < 3 min |

Table 1. Radiochemical yields for the nucleophilic [¹⁸F]fluorination of various meta-halo-3-methylbenzonitrile precursors under microwave irradiation. Data sourced from a study on aromatic nucleophilic substitution. nih.gov

Oxidation and Reduction Chemistry of Benzonitrile and Methoxy Moieties

The functional groups of this compound exhibit distinct behaviors under oxidative and reductive conditions.

Reduction: The nitrile group is readily reduced to a primary amine. This transformation is a cornerstone of synthetic organic chemistry and can be achieved using various reducing agents. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using chemical hydrides such as lithium aluminum hydride (LiAlH₄). For instance, the reduction of 3-methoxybenzonitrile (B145857) yields 3-methoxybenzylamine. This addition of hydrogen atoms to the nitrile group is a classic reduction process. libretexts.org

Oxidation: The term oxidation can refer to the gain of oxygen or loss of hydrogen. libretexts.org The nitrile group can undergo hydrolysis under acidic or basic conditions to first form an amide and then a carboxylic acid, which represents an oxidation of the nitrile carbon. For example, 3-methoxybenzonitrile can be oxidized to 3-methoxybenzoic acid. The methyl group attached to the aromatic ring is also susceptible to oxidation. A patent for a related compound, 3-methoxy-4-methylbenzonitrile, describes a process where the methyl group is brominated using N-bromosuccinimide (NBS) and subsequently hydrolyzed to form an aldehyde. google.com More powerful oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, can oxidize alkyl side chains on a benzene (B151609) ring to a carboxylic acid. ucr.edu The methoxy group, however, is generally stable to typical oxidative conditions.

Cycloaddition Reactions Involving Nitrile Functionality

Cycloaddition reactions are powerful methods for constructing cyclic compounds. numberanalytics.com While the carbon-nitrogen triple bond of the nitrile group can participate in certain cycloadditions, a more common pathway involves its conversion to a nitrile oxide. Benzonitrile N-oxides are versatile 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles (such as alkenes and alkynes) to synthesize five-membered heterocyclic rings. numberanalytics.comicm.edu.pl

For example, the [3+2] cycloaddition of benzonitrile N-oxide with benzylideneanilines serves as an efficient route to 1,2,4-oxadiazolines. icm.edu.plbibliotekanauki.pl The reaction mechanism involves the concerted interaction of the molecular orbitals of the 1,3-dipole and the dipolarophile. kharagpurcollege.ac.in Therefore, this compound can be considered a precursor for the corresponding this compound N-oxide, which could then be employed in the synthesis of complex heterocyclic structures. google.com Additionally, nitriles can participate in transition-metal-catalyzed [2+2+2] cycloadditions with alkynes to form substituted pyridines, highlighting another potential reactive pathway. nih.gov

Electronic and Steric Effects on Reactivity

The rate and regioselectivity of reactions involving this compound are governed by the electronic and steric properties of its substituents.

Influence of Methoxy and Methyl Substituents on Reaction Selectivity

The substituents on the benzene ring profoundly influence the ring's nucleophilicity and the orientation of incoming electrophiles in electrophilic aromatic substitution. msu.edu

Electronic Effects:

Methoxy Group (-OCH₃): This group exerts a dual electronic effect. It is strongly electron-donating through resonance (+M effect) due to the lone pairs on the oxygen atom, which can be delocalized into the aromatic ring. msu.edumasterorganicchemistry.com It also has a weaker electron-withdrawing inductive effect (-I effect) because of the high electronegativity of oxygen. libretexts.org The resonance effect predominates, making the methoxy group a strong activating group and an ortho, para-director. msu.edulibretexts.org

Methyl Group (-CH₃): This alkyl group is a weak electron-donating group through an inductive effect (+I effect) and hyperconjugation. libretexts.org It is therefore an activating group and an ortho, para-director. msu.edu

Nitrile Group (-CN): This group is strongly electron-withdrawing through both resonance (-M) and inductive (-I) effects, making it a strong deactivating group and a meta-director. libretexts.org

In this compound, these effects are in competition. The powerful ortho, para-directing methoxy group at C2 would direct incoming electrophiles to C4 and C6. The weaker ortho, para-directing methyl group at C3 would direct to C5 (its para position is blocked) and C1 (blocked). The strong meta-directing nitrile group at C1 would direct to C5. When directing effects are opposed, the most powerful activating group generally controls the regioselectivity. lumenlearning.com Therefore, the methoxy group would be the dominant directing influence, favoring substitution at the C4 and C6 positions.

Steric Effects: Steric hindrance also plays a crucial role. The substituents at C2 and C3 create a crowded environment, which may hinder attack at adjacent positions. For instance, substitution at the C4 position might be sterically more accessible than at the C6 position, which is flanked by the nitrile group. Steric effects can be a significant factor in controlling the ease and outcome of cyclization and substitution reactions. rsc.orgnih.gov

Analysis of Halogen Substituent Effects on Aromatic Reactivity

Introducing a halogen substituent to the benzonitrile ring adds another layer of complexity to its reactivity profile.

Halogens exhibit a dual nature:

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond, which deactivates the ring towards electrophilic attack. libretexts.org

Resonance Effect (+M): The lone pairs on the halogen atom can be donated to the aromatic ring via p-π conjugation, which directs incoming electrophiles to the ortho and para positions. msu.edu

Unlike other ortho, para-directors like -OH or -OCH₃ where the resonance effect dominates, the strong inductive effect of halogens outweighs their resonance effect, making them net deactivating groups. masterorganicchemistry.comlibretexts.orglibretexts.org The degree of deactivation in electrophilic substitution is related to the halogen's electronegativity, with fluorine being the least deactivating and iodine the most. libretexts.org

In nucleophilic aromatic substitution, where the halogen acts as the leaving group, the trend is often reversed. As shown in the study of meta-halo-3-methylbenzonitrile derivatives (Table 1), the reactivity order is F >> Br > Cl >>> I. nih.gov This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the halogen. Fluorine, being the most electronegative, polarizes the C-X bond most effectively, making the carbon center highly electrophilic and susceptible to attack, leading to a faster reaction rate. masterorganicchemistry.com

Advanced Mechanistic Probes and Elucidation Techniques

The elucidation of complex organic reaction mechanisms requires a sophisticated analytical toolkit. For a substituted aromatic compound like this compound, understanding its reactivity involves moving beyond simple product analysis to probe the transient, high-energy species and intricate pathways that dictate the reaction's outcome. Advanced techniques such as radical trapping experiments, detailed kinetic studies, and in-depth analysis of catalytic cycles are indispensable for building a complete mechanistic picture. These methods allow chemists to map the electronic and structural evolution of reactants as they proceed through transition states to products.

Investigation of Radical Intermediates in Reaction Pathways

The involvement of radical intermediates is a key feature of many organic transformations, particularly in photochemistry and specific catalytic processes. beilstein-journals.orgcornell.edu These species, characterized by the presence of an unpaired electron, exhibit unique reactivity that is distinct from closed-shell ionic or pericyclic mechanisms. rsc.org The investigation of these pathways involves generating and detecting these transient intermediates.

A common method for generating radical intermediates is through the homolytic cleavage of a weak bond, often initiated by heat or ultraviolet radiation. lumenlearning.com In the context of photocatalysis, a photosensitizer can be excited by light and then engage in a single-electron transfer (SET) with a substrate to generate a radical ion. researchgate.netbeilstein-journals.org For instance, photocatalytic systems using eosin (B541160) Y or ruthenium and copper complexes are frequently employed to generate aryl radicals from precursors like diazonium salts or iodides under mild conditions. beilstein-journals.orgbeilstein-journals.org

Once formed, these radical intermediates can undergo a variety of reactions, including:

Addition to unsaturated bonds: Thiyl radicals (RS•), for example, can add to alkenes and alkynes to initiate cyclization or addition reactions. beilstein-journals.org

Hydrogen Atom Transfer (HAT): Radicals can abstract a hydrogen atom from another molecule, propagating a chain reaction. lumenlearning.com

Group Migration: Radical-mediated reactions can involve the 1,2-migration of functional groups. mdpi.com

Coupling: Two radical intermediates can combine in a termination step to form a stable product. lumenlearning.com

While specific studies detailing radical intermediates in reactions of this compound are not prevalent in the reviewed literature, the reaction of the related compound 2-methoxyphenyl azide (B81097) with indium trichloride (B1173362) has been shown to produce 'dimer' radical cations. researchgate.net This suggests that the methoxy-substituted phenyl ring can participate in radical-based transformations. The electronic nature of the methoxy (electron-donating) and nitrile (electron-withdrawing) groups on the aromatic ring would be expected to influence the stability and subsequent reactivity of any potential radical intermediate.

| Radical Generation Method | Description | Common Initiator/Catalyst | Example Reaction Type |

| Photocatalysis (SET) | A photosensitizer absorbs light and transfers an electron to or from a substrate, creating a radical ion. | Ru(bpy)₃²⁺, Eosin Y, Cu(I) complexes | Aryl radical formation from diazonium salts beilstein-journals.org |

| Homolytic Cleavage | A covalent bond is broken, with each fragment retaining one of the bonding electrons. | Heat, UV light, Peroxides (e.g., DTBP) | Initiation of radical chain reactions lumenlearning.com |

| Redox-Relay Catalysis | A metal catalyst mediates the formation and transformation of radical species. | Titanium (Ti) or Cobalt (Co) complexes | Epoxide isomerization, Cycloadditions cornell.edu |

Kinetic and Hammett Plot Analyses to Determine Reaction Mechanisms

Kinetic analysis is a fundamental tool for determining reaction mechanisms by measuring how the rate of a reaction changes in response to variations in concentration, temperature, or catalyst loading. ambeed.com For reactions involving substituted aromatic compounds like this compound, the Hammett equation provides a powerful method for quantifying the electronic influence of substituents on reaction rates and equilibria, thereby offering insights into the transition state of the rate-determining step. libretexts.orgic.ac.uk

The Hammett equation is a linear free-energy relationship expressed as: log(k/k₀) = σρ or log(K/K₀) = σρ wikipedia.org

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted reference reactant (e.g., benzonitrile).

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. csbsju.edu

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to the electronic effects of the substituents. wikipedia.org

The sign and magnitude of the reaction constant ρ are highly informative:

Positive ρ (ρ > 0): The reaction is accelerated by electron-withdrawing groups. This implies that negative charge is developed or positive charge is lost in the transition state relative to the ground state. An example is the hydrolysis of ethyl benzoates, where the nucleophilic attack on the carbonyl carbon is the rate-determining step. libretexts.org

Negative ρ (ρ < 0): The reaction is accelerated by electron-donating groups. This indicates that positive charge is developed or negative charge is lost in the transition state.

Magnitude of ρ: A large absolute value of |ρ| signifies that the reaction is highly sensitive to substituent effects and that there is a significant change in charge at or near the aromatic ring in the transition state.

For this compound, the methoxy (-OCH₃) and methyl (-CH₃) groups are both generally considered electron-donating. A Hammett analysis of a reaction series including this compound would help elucidate the charge distribution in the rate-determining step. For example, in a hypothetical reaction, if a positive ρ value is obtained, it would suggest that the electron-donating nature of the methoxy and methyl groups slows the reaction down compared to unsubstituted benzonitrile.

| Substituent | Position | Substituent Constant (σ) | Electronic Effect |

| Methoxy (-OCH₃) | meta | 0.12 | Weakly Electron-Withdrawing (Inductive > Resonance) |

| Methoxy (-OCH₃) | para | -0.27 | Strongly Electron-Donating (Resonance > Inductive) |

| Methyl (-CH₃) | meta | -0.07 | Weakly Electron-Donating |

| Methyl (-CH₃) | para | -0.17 | Moderately Electron-Donating |

| Nitro (-NO₂) | para | 0.78 | Strongly Electron-Withdrawing |

| Cyano (-CN) | para | 0.66 | Strongly Electron-Withdrawing |

| Data compiled from sources discussing Hammett parameters. libretexts.orgcsbsju.edu |

Mechanistic Studies on Catalytic Transformations

Catalysis provides efficient and selective pathways for chemical transformations by introducing a new reaction mechanism with a lower activation energy. wikipedia.org Elucidating the mechanisms of these catalytic transformations is crucial for optimizing existing reactions and designing new catalysts. Modern mechanistic studies often focus on identifying the active catalytic species and mapping the elementary steps of the catalytic cycle.

Photoredox catalysis has emerged as a powerful strategy for enabling novel transformations under mild conditions. researchgate.net These reactions often involve a catalytic cycle where a photocatalyst (e.g., a ruthenium or iridium complex) absorbs visible light and enters an excited state. beilstein-journals.org This excited catalyst can then act as a potent single-electron oxidant or reductant, initiating a radical-based reaction cascade. For instance, a Cu(I) photocatalyst can be excited by light, reduce a substrate to generate a radical, and become oxidized to a Cu(II) species. The catalyst is then regenerated in a subsequent step to complete the cycle. beilstein-journals.org

Mechanistic investigations in this area often involve a combination of techniques:

Spectroscopic Monitoring: Techniques like time-resolved IR (TR-IR) spectroscopy can be used to observe the formation and decay of transient intermediates in a catalytic cycle. rsc.org

Quantum Yield Measurements: This helps to distinguish between a true photocatalytic cycle and a radical chain reaction initiated by light. beilstein-journals.org

Cyclic Voltammetry: This electrochemical technique is used to determine the redox potentials of the catalyst and substrates, confirming the thermodynamic feasibility of proposed single-electron transfer steps.

Computational Studies (DFT): Density Functional Theory calculations can model the energies of intermediates and transition states, providing a theoretical framework to support experimentally observed pathways. frontiersin.org

In dual catalytic systems, two different catalysts (e.g., a photoredox catalyst and a transition-metal catalyst) work synergistically to enable a transformation that is not possible with either catalyst alone. nih.gov For example, a palladium catalyst might form a palladacycle intermediate via C-H activation, which then intercepts an acyl radical generated by a separate photocatalytic cycle. This leads to a Pd(III) species that can undergo reductive elimination to form the final product. nih.gov While no specific catalytic transformations of this compound were detailed in the provided results, these advanced mechanistic approaches are the primary tools that would be employed to study its potential catalytic reactions.

| Catalytic System | Catalyst(s) | Proposed Mechanistic Feature | Function of Catalyst |

| Photoredox Catalysis | Eosin Y, [Ru(bpy)₃]²⁺ | Single-Electron Transfer (SET) from/to excited state catalyst. | Generates radical intermediates from substrates. beilstein-journals.org |

| Copper-Catalyzed Photocatalysis | [Cu(I)(dap)₂]Cl | Involves [Cu(I)]/[Cu(I)]/[Cu(II)] species. | Excited Cu(I) reduces substrate to form a radical; Cu(II) is regenerated. beilstein-journals.org |

| Dual Pd/Photoredox Catalysis | Pd catalyst + Ir photocatalyst | Synergistic C-H activation and radical interception. | Pd catalyst activates a C-H bond; photocatalyst generates a radical coupling partner. nih.gov |

| Rhenium-Catalyzed CO₂ Reduction | Ru(II)-Re(I) supramolecular complex | Formation of a Re-COOH intermediate. | The Re(I) center is the active site for CO₂ binding and reduction. rsc.org |

Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 3 Methylbenzonitrile and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For aromatic compounds like 2-Methoxy-3-methylbenzonitrile, the substitution pattern on the benzene (B151609) ring dictates the multiplicity and chemical shifts of the aromatic protons.

In the ¹H NMR spectrum of a related compound, 3-methylbenzonitrile (B1361078), recorded in deuterated chloroform (B151607) (CDCl₃), the methyl protons appear as a singlet at approximately 2.39 ppm. The aromatic protons exhibit complex multiplets in the range of 7.32 to 7.49 ppm. For another similar compound, 2-methylbenzonitrile, the methyl protons resonate at 2.66 ppm, while the aromatic protons are observed between 7.25 and 7.79 ppm. publish.csiro.au The methoxy (B1213986) group protons in methoxy-substituted benzonitriles typically appear as a sharp singlet, with chemical shifts generally falling between δ 3.8 and 4.0 ppm.

Table 1: Representative ¹H NMR Data for Substituted Benzonitriles in CDCl₃ This table is interactive. Click on the headers to sort the data.

| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|---|

| 3-Methylbenzonitrile | -CH₃ | 2.39 | Singlet |

| Aromatic -H | 7.32-7.49 | Multiplet | |

| 2-Methylbenzonitrile | -CH₃ | 2.66 | Singlet |

| Aromatic -H | 7.25-7.79 | Multiplet | |

| 4-Methoxybenzonitrile | -OCH₃ | 3.85 | Singlet |

| Aromatic -H | 6.95, 7.58 | Doublet |

Note: Data is compiled from various sources for illustrative purposes. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and the nature of the atoms attached to it.

For this compound, the nitrile carbon (C≡N) is expected to have a chemical shift in the range of 115-120 ppm. The carbon of the methoxy group (-OCH₃) typically resonates around 55-60 ppm. The aromatic carbons exhibit signals in the region of 110-160 ppm, with the carbon attached to the methoxy group appearing at a higher chemical shift due to the oxygen's deshielding effect. For instance, in 4-methoxybenzonitrile, the carbon attached to the methoxy group appears at 163.2 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for Substituted Benzonitriles in CDCl₃ This table is interactive. Click on the headers to sort the data.

| Compound | Carbon Atom | Chemical Shift (δ) ppm |

|---|---|---|

| 3-Methylbenzonitrile | -CH₃ | 21.5 |

| Aromatic & -CN | 112.6, 119.4, 129.3, 129.6, 132.8, 134.0, 139.5 | |

| 4-Methoxybenzonitrile | -OCH₃ | 55.9 |

| Aromatic & -CN | 104.3, 115.1, 119.5, 134.3, 163.2 | |

| 2-Methoxybenzonitrile | -OCH₃ | 55.3 |

| Aromatic & -CN | 111.4, 120.3, 124.5, 128.0, 135.7, 161.5 |

Note: Data is compiled from various sources for illustrative purposes. rsc.orgrsc.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity between atoms. researchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly informative. researchgate.netyoutube.com

COSY spectra reveal proton-proton (¹H-¹H) spin-spin couplings, helping to identify adjacent protons in the molecule. researchgate.net

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. youtube.com

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). This is invaluable for piecing together the molecular structure by connecting different fragments. researchgate.netyoutube.com

For this compound, an HMBC experiment would be expected to show correlations between the methoxy protons and the aromatic carbon at position 2, as well as the methyl protons and the aromatic carbon at position 3. These correlations would definitively confirm the substitution pattern on the benzene ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into molecular conformation.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for qualitative analysis. publish.csiro.au

In the FTIR spectrum of this compound, several key absorption bands would be expected:

A sharp, strong band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

C-H stretching vibrations of the aromatic ring and the methyl group in the region of 2850-3100 cm⁻¹.

Aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

The C-O stretching vibration of the methoxy group is expected to produce a strong band in the range of 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch).

For comparison, the FTIR spectrum of 3-methoxybenzonitrile (B145857) shows a prominent nitrile stretch at approximately 2230 cm⁻¹.

FT-Raman spectroscopy is a complementary technique to FTIR. thermofisher.com It involves scattering of monochromatic light from a laser source. plus.ac.at While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a bond. plus.ac.at This often results in different vibrational modes being active in the two techniques.

In the FT-Raman spectrum of this compound, the C≡N stretch is also expected to be a strong band, often with less interference from other bands compared to the FTIR spectrum. Aromatic ring vibrations are typically strong in Raman spectra. Theoretical and experimental studies on similar molecules like 2-fluoro-6-methoxybenzonitrile (B1332107) and 3-bromo-2-methoxybenzonitrile (B1521028) have utilized FT-Raman spectroscopy in conjunction with computational methods to achieve detailed vibrational assignments. researchgate.net For instance, in a study of 2-chloro-6-methyl benzonitrile (B105546), the C≡N stretching vibration was observed in the FT-Raman spectrum. researchgate.net

Table 3: Key Vibrational Frequencies for Substituted Benzonitriles This table is interactive. Click on the headers to sort the data.

| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical FT-Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2220-2240 | 2220-2240 |

| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 |

| Methyl (-CH₃) | Stretching | 2850-2970 | 2850-2970 |

| Aromatic C=C | Stretching | 1450-1600 | 1450-1600 |

| Methoxy (C-O) | Stretching | 1000-1300 | 1000-1300 |

Note: Wavenumber ranges are approximate and can vary based on the specific molecular structure and environment.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a important technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing molecular species, often by observing protonated molecules or other adducts. uvic.ca In the analysis of substituted benzonitriles, ESI-MS typically reveals the quasi-molecular ion, which helps in confirming the molecular weight of the compound. rsc.orginnovareacademics.in For this compound, with a molecular formula of C9H9NO and a molecular weight of 147.17 g/mol , the expected quasi-molecular ion in positive-ion mode would be [M+H]+ at an m/z (mass-to-charge ratio) of 148.18. While specific ESI-MS studies on this compound are not extensively detailed in the available literature, data from related methoxybenzonitrile isomers show the clear presence of molecular ions, which is a critical first step in structural confirmation. rsc.org

Analysis of Fragmentation Patterns for Structural Confirmation

The fragmentation pattern in mass spectrometry provides a virtual fingerprint of a molecule, offering insights into its structural components. In electron impact (EI) mass spectrometry, aromatic compounds like benzonitriles are known to exhibit strong molecular ion peaks due to the stability of the aromatic ring. libretexts.org A GC-MS spectrum of this compound is available, which provides data on its fragmentation. spectrabase.com

Common fragmentation pathways for substituted benzonitriles involve the loss of small, stable molecules or radicals. For this compound, predictable fragmentation would include:

Loss of a methyl group (-CH3): This would result in a fragment ion at m/z 132.

Loss of a methoxy group (-OCH3): This cleavage would lead to a fragment at m/z 116.

Loss of carbon monoxide (-CO): A common fragmentation from the methoxy group, leading to a fragment ion at m/z 119.

The analysis of these characteristic fragments allows for the unambiguous confirmation of the compound's structure, distinguishing it from its isomers.

Electronic Spectroscopy and Optical Properties

The electronic properties of this compound, particularly its interaction with light, are of significant interest for applications in materials science.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Characteristics

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption spectra of molecules like this compound and its derivatives. jchps.comresearchgate.net These studies indicate that the absorption bands in such molecules are typically assigned to π→π* transitions within the benzene ring. researchgate.net

Table 1: Calculated UV-Vis Absorption Data for Substituted Benzonitriles

| Compound | Calculated Absorption Maxima (nm) | Method |

|---|---|---|

| 2-Chloro-3-methoxybenzonitrile (B1602500) | 299, 251, 213 | TD-DFT/B3LYP jchps.com |

This table presents data from related compounds to illustrate typical absorption characteristics.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of interest for applications in photonics and optoelectronics, including data transmission and information processing. jchps.com The NLO response of a molecule is related to its molecular structure, specifically the presence of electron-donating and electron-accepting groups that enhance molecular polarizability.

In this compound, the methoxy group acts as an electron donor and the nitrile group as an electron acceptor. This intramolecular charge transfer is a key factor for NLO activity. jchps.com The NLO properties are often evaluated by calculating the first-order hyperpolarizability (β). orientjchem.org Computational studies on various substituted benzonitriles have shown that these molecules can possess significant NLO properties, making them potential candidates for NLO applications. jchps.comjchps.comorientjchem.org For instance, the NLO properties of 2-chloro-3-methoxybenzonitrile have been investigated through calculations of its hyperpolarizability and electric dipole moment. jchps.com

Table 2: Calculated NLO Properties of a Related Benzonitrile Derivative

| Compound | Property | Calculated Value | Method |

|---|---|---|---|

| 2-Chloro-3-methoxybenzonitrile | Dipole Moment (μ) | 1.33 Debye | B3LYP/6-311++G(d,p) jchps.com |

This data for a related derivative illustrates the typical scale of NLO properties in this class of compounds.

Computational Chemistry and Theoretical Studies on 2 Methoxy 3 Methylbenzonitrile

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic behavior of molecules. These ab initio and density functional methods solve the Schrödinger equation (or a simplified form) to determine molecular properties from first principles.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of many-body systems. nih.gov It is particularly effective for calculating the structural and electronic properties of organic molecules due to its balance of accuracy and computational cost. ntnu.no For 2-Methoxy-3-methylbenzonitrile, DFT would be used to perform geometry optimization, a process that finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable structure.

This optimization yields crucial data such as bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as 2-chloro-3-methoxybenzonitrile (B1602500) and 3-bromo-2-methoxybenzonitrile (B1521028), have successfully used DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to determine these parameters. researchgate.netjchps.com The results from such calculations provide a detailed picture of the molecular framework. For instance, the planarity of the benzene (B151609) ring and the orientation of the methoxy (B1213986) and methyl substituents would be precisely determined.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Theoretical) This table is for illustrative purposes to show the type of data obtained from DFT calculations, based on findings for similar molecules.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (ring) | ~1.39 Å |

| C-CN | ~1.45 Å | |

| C≡N | ~1.16 Å | |

| C-O (methoxy) | ~1.36 Å | |

| O-CH₃ (methoxy) | ~1.43 Å | |

| C-CH₃ (methyl) | ~1.51 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| C-C-CN | ~120° | |

| C-O-C | ~118° | |

| Dihedral Angle | C-C-O-C | ~0° or ~180° |

The Hartree-Fock (HF) method is another foundational ab initio approach in computational chemistry. ntnu.no Unlike DFT, HF theory does not inherently account for electron correlation, which is the interaction between individual electrons. quora.com Instead, it approximates these interactions by considering each electron in the average field of all other electrons. ntnu.no

Because of this approximation, HF is often considered less accurate than modern DFT functionals for many applications. quora.com However, it remains a valuable tool for comparative analysis. eurjchem.com In studies of related benzonitriles, researchers often compute properties using both HF and DFT methods. eurjchem.comresearchgate.net This dual approach allows for a comparison that can highlight the effects of electron correlation on the molecule's properties. Typically, HF calculations might be performed with the same basis set as the DFT calculations (e.g., 6-311++G(d,p)) to provide a consistent baseline for evaluating the performance of the chosen DFT functional. researchgate.netasianjournalofphysics.com

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Electronic Structure Analysis and Charge Distribution

Beyond molecular geometry, computational methods reveal the distribution of electrons within the molecule, which is key to understanding its reactivity and intermolecular interactions.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to donate an electron. Conversely, the LUMO is the orbital that most readily accepts an electron. dntb.gov.ua

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This energy gap is also indicative of the potential for intramolecular charge transfer (ICT), where electronic charge moves from one part of the molecule to another upon excitation. For substituted benzonitriles, time-dependent DFT (TD-DFT) is a common method for calculating these orbital energies and predicting electronic transitions. researchgate.netdntb.gov.ua

Table 2: Illustrative Frontier Orbital Properties for this compound (Theoretical) This table is for illustrative purposes to show the type of data obtained from HOMO-LUMO analysis, based on findings for similar molecules.

| Property | Energy (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. dergipark.org.tr The MEP map uses a color scale to show regions of different charge potential.

Red: Indicates regions of high negative electrostatic potential, which are susceptible to electrophilic attack. These areas are typically rich in electrons, such as those around electronegative atoms like oxygen and nitrogen.

Blue: Indicates regions of high positive electrostatic potential, which are susceptible to nucleophilic attack. These areas are typically electron-poor, such as those around hydrogen atoms attached to electronegative atoms.

Green: Represents regions of neutral or near-zero potential.

For this compound, an MEP map would likely show a region of strong negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group. Regions of positive potential (blue) would be expected around the hydrogen atoms. This visualization provides immediate insight into the molecule's reactive sites. researchgate.netdntb.gov.ua

To quantify the distribution of electronic charge on each atom, population analysis methods are used. Mulliken charge analysis is a simple and common method, but its results can be highly dependent on the basis set used in the calculation. jchps.com

A more robust and widely preferred method is Natural Bond Orbital (NBO) analysis. dergipark.org.tr NBO analysis provides a chemically intuitive picture of bonding and charge distribution by localizing orbitals into bonds and lone pairs. It calculates the charges on each atom and also provides information about hyperconjugative interactions—stabilizing interactions that result from the delocalization of electron density from a filled bonding or lone-pair orbital to an empty anti-bonding orbital. jchps.com In studies of similar molecules, NBO analysis has been used to understand the stability conferred by charge delocalization and intermolecular electronic interactions. researchgate.netnih.gov The analysis would reveal how the electron-donating methoxy group and the electron-withdrawing nitrile group influence the charge distribution across the aromatic ring of this compound.

Table 3: Illustrative NBO Charge Distribution for this compound (Theoretical) This table is for illustrative purposes to show the type of data obtained from NBO analysis, based on findings for similar molecules.

| Atom | Natural Charge (e) |

| C (attached to -CN) | ~ +0.10 |

| N (of -CN) | ~ -0.45 |

| C (attached to -OCH₃) | ~ +0.20 |

| O (of -OCH₃) | ~ -0.60 |

| C (of -CH₃) | ~ -0.70 |

| H (of -CH₃) | ~ +0.25 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational chemistry offers powerful tools for investigating the molecular properties of this compound. Through theoretical calculations, it is possible to predict its vibrational spectra (Infrared and Raman) and analyze the nature of its molecular vibrations. These computational models are crucial for interpreting experimental spectroscopic data and understanding the compound's structural and electronic characteristics.

The simulation of infrared (IR) and Raman spectra for benzonitrile (B105546) derivatives is a common practice in computational chemistry to complement and validate experimental findings. jchps.comjchps.com Theoretical calculations, primarily using Density Functional Theory (DFT) with methods like B3LYP, are employed to determine optimized molecular geometries and predict harmonic vibrational frequencies. researchgate.netresearchgate.net These calculations are typically performed with various basis sets, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net

The process begins with the geometry optimization of the molecule to find its lowest energy conformation. jchps.com Following optimization, vibrational frequency calculations are performed. The resulting theoretical frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. researchgate.net For visual comparison, the calculated spectra are often plotted alongside the experimental FT-IR and FT-Raman spectra, which are typically recorded in the solid phase. jchps.comscholarsresearchlibrary.com

For example, in studies of related molecules like 2-Chloro-3-Methoxybenzonitrile (2C3MOBN) and 5-Bromo-2-methoxybenzonitrile (5B2MOBN), researchers have demonstrated excellent correlation between the scaled theoretical wavenumbers and the experimental values obtained from FT-IR and FT-Raman spectroscopy. jchps.comorientjchem.org The C≡N stretching vibration, a characteristic band for nitriles, is intensely studied. In 5B2MOBN, this vibration was observed experimentally in the FT-IR spectrum and computationally predicted with high accuracy, confirming the assignment with over 90% certainty. orientjchem.org Similar precision is expected for this compound.

Below is a representative data table illustrating the comparison between experimental and calculated vibrational frequencies for a substituted benzonitrile, a method directly applicable to this compound.

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Substituted Benzonitrile Derivative Data is illustrative and based on typical findings for similar compounds.

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP) Scaled (cm⁻¹) |

| C-H Stretch (Aromatic) | 3080 | 3075 | 3082 |

| C-H Stretch (Methyl) | 2950 | 2948 | 2955 |

| C≡N Stretch | 2235 | 2234 | 2238 |

| C=C Stretch (Aromatic Ring) | 1580 | 1582 | 1579 |

| C-O-C Asymmetric Stretch | 1260 | 1258 | 1265 |

| C-CN Stretch | 1180 | 1178 | 1185 |

| Ring Breathing Mode | 1020 | 1022 | 1018 |

This validation process, where simulated spectra closely match experimental results, confirms the accuracy of the calculated molecular structure and provides a solid foundation for more detailed vibrational analysis. nih.govosti.gov

While vibrational frequency calculations predict the positions of spectral bands, a Potential Energy Distribution (PED) analysis is essential for making unambiguous assignments to each vibrational mode. researchgate.net PED analysis quantifies the contribution of different internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. ahievran.edu.tr This method is crucial because many vibrational modes, particularly in the fingerprint region of the spectrum, are complex mixtures of several types of motion. researchgate.net

Software such as VEDA (Vibrational Energy Distribution Analysis) is commonly used to perform PED calculations based on the results from quantum chemical programs like GAUSSIAN. jchps.comdntb.gov.ua The analysis provides a detailed description of each vibration, allowing researchers to confidently assign spectral bands to specific functional groups and skeletal motions within the molecule. nih.gov For instance, a band might be assigned as "C=C stretch (80%) + C-H in-plane bend (15%)", providing a precise characterization of the vibration.

In studies of substituted benzonitriles, PED analysis has been instrumental in assigning the vibrations of the phenyl ring, the cyano group, the methoxy group, and any other substituents. jchps.comorientjchem.org For example, PED is used to distinguish between different C-C stretching modes within the benzene ring and to identify the characteristic rocking, wagging, and twisting modes of the methyl and methoxy groups. iapaar.com

Table 2: Illustrative Potential Energy Distribution (PED) for Key Vibrational Modes of a Methoxy-Methyl-Benzonitrile Structure Data is representative of typical PED analyses for related molecules.

| Calculated Frequency (cm⁻¹) | Assignment | PED Contribution (%) |

| 2238 | ν(C≡N) | ν(C≡N) (92%) |

| 1579 | ν(C=C) | ν(C=C) (85%) + δ(C-H) (10%) |

| 1450 | δas(CH₃) | Asymmetric CH₃ deformation (88%) |

| 1265 | νas(C-O-C) | Asymmetric C-O-C stretch (75%) + ν(C-C) (15%) |

| 1185 | ν(C-CN) | ν(C-CN) (60%) + ν(C-C) (25%) |

| 810 | γ(C-H) | Out-of-plane C-H bend (80%) |

ν: stretching; δ: in-plane bending; γ: out-of-plane bending; as: asymmetric.

Through PED analysis, a complete and reliable assignment of the vibrational spectrum of this compound can be achieved, providing deep insight into its molecular dynamics. ahievran.edu.tr

Simulation and Validation of Infrared and Raman Spectra with Experimental Data

Predictive Modeling for Chemical Reactivity and Catalysis

Computational chemistry is not only descriptive but also predictive, offering powerful methodologies to explore the chemical reactivity of molecules like this compound and to design catalysts for their transformation.

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational methods, particularly DFT, are widely used to map the potential energy surface (PES) of a reaction. nih.gov This involves identifying the structures of reactants, products, any intermediates, and, most importantly, the transition states that connect them. numberanalytics.com A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency. maynoothuniversity.ie

For reactions involving benzonitrile derivatives, theoretical studies can elucidate mechanisms and predict selectivity. For example, computational investigations of the phototransposition of methylbenzonitrile isomers show how one isomer can convert to another through either a 1,2- or 1,3-isomerization pathway. acs.org Similarly, studies on the Claisen rearrangement of benzyl (B1604629) vinyl ethers—a reaction type applicable to derivatives of this compound—use computational modeling to investigate the transition state geometries and explain observed product distributions. uq.edu.au Such studies can reveal why a reaction might favor a sterically crowded product by showing that the transition state leading to it is energetically more accessible. uq.edu.au

By calculating the activation energies (the energy difference between reactants and the transition state), chemists can predict reaction rates and understand how substituents, like the methoxy and methyl groups in this compound, influence reactivity. nih.govmaynoothuniversity.ie These theoretical models provide a molecular-level picture of the reaction, guiding experimental efforts to optimize conditions or alter reaction outcomes.

The design and optimization of catalysts are critical for efficient chemical synthesis. Computational methods have become an indispensable tool in this field, accelerating the discovery of new catalysts and the improvement of existing ones. d-nb.info The general approach involves building a computational model of the catalytic cycle, which includes all elementary reaction steps, intermediates, and transition states. numberanalytics.com

For a given reaction involving this compound, such as its hydrogenation or a cross-coupling reaction, the process would be as follows:

Mechanism Proposal: A plausible reaction mechanism on a given catalyst surface (for heterogeneous catalysis) or with a metal complex (for homogeneous catalysis) is proposed. d-nb.info

DFT Calculations: The energies of all species involved in the catalytic cycle are calculated using DFT. This allows for the determination of the rate-determining step—the step with the highest activation barrier.

Optimization and Machine Learning: Promising candidates identified through screening can be further optimized. Machine learning models can be trained on computational or experimental data to predict catalyst performance and guide the design of new, more effective catalysts. d-nb.inforsc.org This data-driven approach can uncover complex structure-activity relationships that are not intuitively obvious.

This computational framework has been successfully applied to design catalysts for a variety of reactions, from ammonia (B1221849) synthesis to complex organic transformations like the Diels-Alder reaction. sciopen.comnih.gov By applying these methods, it is possible to rationally design optimal catalysts for reactions involving this compound, saving significant experimental time and resources.

Advanced Applications of 2 Methoxy 3 Methylbenzonitrile in Organic Synthesis

Precursor in Medicinal Chemistry and Drug Discovery Research

The unique substitution pattern of 2-Methoxy-3-methylbenzonitrile makes it a strategic starting material for the synthesis of complex molecular scaffolds used in drug discovery. Its functional groups provide reactive sites for building intricate, multi-ring systems that are central to the structure of modern therapeutic agents.

This compound has been identified as a key intermediate in the synthesis of novel compounds designed to interact with specific biological targets. Its structure is incorporated into larger molecules that are then tested for therapeutic activity.

A notable application is in the development of bicyclic modulators of androgen receptor function. google.com The androgen receptor is a significant target in the treatment of various diseases, including prostate cancer. In this context, this compound is prepared from commercially available 2-methyl-3-nitroanisole (B1293961) and serves as a foundational component upon which more complex heterocyclic structures are built. google.com The aim of such synthetic efforts is to create novel molecules that can modulate the receptor's activity, potentially leading to new treatments.

The research findings related to its use as a precursor are summarized in the table below.

| Precursor Compound | Target Molecule Class | Therapeutic Area | Source |

| This compound | Bicyclic Modulators of Androgen Receptor Function | Oncology, Endocrinology | google.com |

This table summarizes the documented use of this compound as a starting material for bioactive analogues.

Beyond its direct incorporation into potential drug candidates, this compound and its close derivatives are crucial for creating more complex intermediates that are steps closer to the final active pharmaceutical ingredient (API). These intermediates often contain the core structural framework of the target drug.

For instance, a related derivative, 4-(2-Hydroxyethyl)-2-methoxy-3-methylbenzonitrile, serves as a key intermediate in the synthesis of inhibitors for the Renal Outer Medullary Potassium (ROMK) channel. google.com These inhibitors are developed as advanced diuretics for treating cardiovascular diseases like hypertension and heart failure. google.com The synthesis starts with a molecule that establishes the methoxy-methyl-benzonitrile framework, which is then further functionalized to create the final complex heterocyclic inhibitor. This underscores the importance of this specific substitution pattern in building the foundational scaffold required for biological activity.

| Intermediate | Final Target Class | Therapeutic Application | Source |

| 4-(2-Hydroxyethyl)-2-methoxy-3-methylbenzonitrile | ROMK Channel Inhibitors | Diuretics, Hypertension | google.com |

This table highlights the role of a derivative of this compound in forming complex pharmaceutical intermediates.

Design and Synthesis of Novel Bioactive Analogues

Building Block for Agrochemicals and Dyes

While substituted benzonitriles are a known class of compounds used in the synthesis of herbicides and dyes, a review of available scientific literature and patents does not provide specific examples of this compound being utilized for these applications. The research in these fields often focuses on other isomers or differently substituted benzonitrile (B105546) derivatives.

Role in Material Science for Specialty Polymers and Advanced Materials

The incorporation of specific organic molecules into polymer backbones can enhance properties such as thermal stability and chemical resistance. Although benzonitrile derivatives are explored in material science, there is currently no specific documented research detailing the application of this compound in the development of specialty polymers or other advanced materials.

Enzymatic Reactions and Bioremediation Potential

Nitrile compounds are recognized as environmental pollutants originating from industrial activities. tandfonline.com Bioremediation offers an environmentally friendly approach to detoxify these compounds. The primary enzymatic pathway for the degradation of aromatic nitriles involves nitrilase enzymes (EC 3.5.5.1). oup.comthieme-connect.de

Nitrilases catalyze the direct hydrolysis of the nitrile group (-C≡N) to a carboxylic acid (-COOH) and ammonia (B1221849) (NH₃). tandfonline.comoup.com This transformation is significant because the resulting benzoic acid derivatives are generally less toxic and more readily biodegradable. google.com Studies on various substituted benzonitriles confirm that enzymes from microorganisms can perform this hydrolysis, although the reaction rate can be influenced by the type and position of substituents on the aromatic ring. thieme-connect.deyu.edu.jo While specific studies focusing on the enzymatic degradation of this compound are not detailed in the reviewed literature, the known activity of nitrilases on other meta- and para-substituted benzonitriles suggests a strong potential for its bioremediation through this pathway. oup.comyu.edu.jo

The general enzymatic reaction for this process is outlined below.

| Substrate | Enzyme | Products | Significance |

| This compound | Nitrilase | 2-Methoxy-3-methylbenzoic acid + Ammonia | Detoxification, Bioremediation |

This table illustrates the potential enzymatic transformation of this compound based on the known reactivity of nitrilase enzymes with substituted benzonitriles.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Methodologies